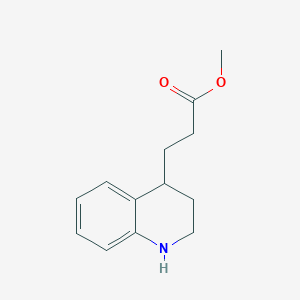

Methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate

Description

Methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate is a heterocyclic ester derivative containing a tetrahydroquinoline scaffold fused with a propanoate moiety. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, often associated with bioactivity in neurological and renal therapeutics .

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)7-6-10-8-9-14-12-5-3-2-4-11(10)12/h2-5,10,14H,6-9H2,1H3 |

InChI Key |

VERIIGYFYGBXHR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1CCNC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Tetrahydroquinoline Derivatives

One approach to synthesizing Methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate involves the use of tetrahydroquinoline derivatives. These derivatives can be prepared through various methods, including the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an enamine to form a tetrahydroquinoline in one step.

Multi-Component Reactions

Multi-component reactions, such as the imino Diels-Alder reaction, are efficient methods for synthesizing complex molecules like tetrahydroquinoline derivatives. These reactions can be catalyzed by various agents, such as BiCl3, and offer a fast and economic route to forming the desired skeletons with well-defined stereochemistry.

Hydrolysis and Esterification

Once the tetrahydroquinoline core is synthesized, it can be further modified through hydrolysis and esterification reactions to form the desired propanoate ester. Hydrolysis typically involves the use of aqueous acids like hydrochloric acid, while esterification can be achieved using standard methods such as the Fischer esterification.

Analysis of Synthetic Approaches

Advantages and Disadvantages

- Advantages : Multi-component reactions offer high efficiency and yield, reducing the number of steps required for synthesis. The Povarov reaction provides a stereoselective pathway to tetrahydroquinolines.

- Disadvantages : These reactions often require precise control over conditions and catalysts, which can be challenging to optimize.

Optimization of Reaction Conditions

Optimization of reaction conditions is crucial for achieving high yields and purity. Factors such as temperature, solvent choice, and catalyst selection play significant roles in determining the success of the synthesis. For example, the use of 1,4-dioxane as a solvent and TEMPO as an oxidant has been explored in related nitration reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives .

Scientific Research Applications

Methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Physicochemical Properties

While direct bioactivity data for Methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate is absent, comparisons can be drawn from related compounds:

- 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid () incorporates a benzothiazole group, enhancing kinase inhibition but reducing solubility due to increased molecular weight .

- 2-Methyl-2-[[1-[3-[4-(4-phenylphenyl)carbonyl-2-propyl-phenoxy]propyl]-3,4-dihydro-2H-quinolin-5-yl]oxy]propanoic acid () replaces the ester with a carboxylic acid, improving target binding but requiring prodrug strategies for oral bioavailability .

Table 2: Pharmacological Trends in Analogs

Biological Activity

Methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H17N

- Molecular Weight : 201.29 g/mol

- IUPAC Name : this compound

The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities. This structural component is significant in the context of drug discovery and development.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into several key areas:

- Anticancer Activity : Studies have indicated that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines such as A2780 (ovarian carcinoma) and HCT-116 (colon carcinoma) with IC50 values in the micromolar range .

- Neuroprotective Effects : The tetrahydroquinoline scaffold has been associated with neuroprotective properties. Research suggests that these compounds might mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress .

- Antimicrobial Properties : Some studies have reported that tetrahydroquinoline derivatives possess antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class may act as inhibitors of specific enzymes involved in cancer progression or microbial metabolism. For example, they can bind to active sites on enzymes through hydrogen bonding and hydrophobic interactions .

- Cell Cycle Modulation : Research indicates that these compounds can induce cell cycle arrest in cancer cells by affecting regulatory proteins involved in cell division. This leads to increased apoptosis in malignant cells .

- Oxidative Stress Induction : Some studies highlight that these compounds can increase reactive oxygen species (ROS) production within cells, leading to oxidative damage and subsequent cell death in cancerous cells .

Case Studies and Research Findings

Several studies have explored the biological activity of tetrahydroquinoline derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.